molecular formula C7H8F2N2O B2846484 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine CAS No. 1783608-43-4

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

Cat. No. B2846484
M. Wt: 174.151
InChI Key: WPGOVSXCFLJZNE-UHFFFAOYSA-N
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Description

The compound “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to “5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid” and "(5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol"12.



Synthesis Analysis

There is no specific information available on the synthesis of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine”. However, the synthesis of similar compounds involves reactions with alkyl halides and the influence of substitution position on the reaction yield3.



Molecular Structure Analysis

The molecular structure of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” is not directly available. However, the InChI codes for similar compounds are provided12. These codes can be used to generate the molecular structure.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine”. However, similar compounds have been shown to react with alkyl halides3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” are not directly available. However, similar compounds have a molecular weight of around 203.1512, and are stored at room temperature12.


Scientific Research Applications

Electrochemically Initiated Oxidative Amination

Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process uses catalytic quantities of a tetraalkylammonium halide redox catalyst, avoiding the use of excess chemical oxidant and reducing waste. Such methods may be applicable to 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine for the synthesis of novel compounds (Gao et al., 2014).

Base-Stabilized Difluoroboranes Rearrangement

Research involving Lewis base-stabilized difluoroboranes has shown that these compounds can undergo rearrangement reactions, potentially leading to novel chemical structures. Such transformations may be relevant to the study of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine in exploring new synthetic pathways and reactions (Yamashita et al., 2010).

Regioselectivity in C(sp3)-H Alkylation

The benzoxazole moiety has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity. This concept could be extended to the functionalization of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine, offering a strategic approach to molecular modification and drug design (Lahm & Opatz, 2014).

Metal-Free Amination

A metal-free approach for the amination of benzoxazoles using tetrabutylammonium iodide and aqueous solutions of hydrogen peroxide has been developed, yielding 2-aminobenzoxazoles. This environmentally friendly and efficient method could potentially be adapted for the amination of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine, contributing to greener chemistry practices (Froehr et al., 2011).

Safety And Hazards

The safety and hazards associated with “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” are not known. However, Material Safety Data Sheets (MSDS) are available for similar compounds12.


Future Directions

There is no specific information available on the future directions of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine”. However, the study of similar compounds continues to be an active area of research5.


properties

IUPAC Name

5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)2-1-5-4(3-7)6(10)11-12-5/h1-3H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOVSXCFLJZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1ON=C2N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine

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